Regioisomeric Structural Identity: 7-O-Desmethyl (OSI-413) vs. 6-O-Desmethyl (OSI-420) Confirmed by Ion Mobility Mass Spectrometry
OSI-413 (CAS 183320-29-8) is the 7-O-desmethyl regioisomer of erlotinib, structurally distinct from the 6-O-desmethyl isomer OSI-420 (CAS 183321-86-0). The two isomers, despite sharing identical molecular formula (C21H21N3O4) and nominal mass (379.41 Da), were successfully distinguished using ion mobility mass spectrometry (IM-MS), which provides orthogonal separation based on collisional cross section (CCS) differences arising from the distinct spatial orientation of the hydroxyethoxy and methoxyethoxy side chains on the quinazoline scaffold [1]. This analytical differentiation was integrated into a validated LC-MS/MS method that detected 16 out of 18 erlotinib metabolites in patient plasma, with OSI-413 and OSI-420 fully resolved [1].
| Evidence Dimension | Ion mobility-based structural discrimination of regioisomers |
|---|---|
| Target Compound Data | OSI-413 (7-O-desmethyl erlotinib, CAS 183320-29-8). IM-MS distinguishable from OSI-420; semi-quantitatively determined using OSI-420 calibration in clinical TDM assays [1][2]. |
| Comparator Or Baseline | OSI-420 (6-O-desmethyl erlotinib, CAS 183321-86-0). Previously misidentified as the primary circulating metabolite; distinguishable from OSI-413 by IM-MS [1][3]. |
| Quantified Difference | Structural regioisomerism: O-demethylation at the 7-position ethoxy side chain (OSI-413) vs. 6-position methoxyethoxy side chain (OSI-420). This positional difference generates distinct CCS values enabling IM-MS separation, and distinct chromatographic retention in reversed-phase HPLC [1][3]. |
| Conditions | LC-MS/MS with ion mobility spectrometry on Sciex QTRAP5500 system; reversed-phase C18 column; positive ionization mode with multiple reaction monitoring. Human plasma samples from NSCLC patients [1]. |
Why This Matters
Procurement of the correct regioisomer (OSI-413 vs. OSI-420) is critical for accurate metabolite quantification in TDM and pharmacokinetic studies, as co-elution or misidentification directly compromises assay accuracy and clinical interpretation.
- [1] Rood JJM, et al. Bioanalysis of erlotinib, its O-demethylated metabolites OSI-413 and OSI-420, and other metabolites by liquid chromatography-tandem mass spectrometry with additional ion mobility identification. J Chromatogr B. 2021;1166:122554. doi:10.1016/j.jchromb.2021.122554. PMID: 33540147. View Source
- [2] Wang Z, et al. Simultaneous quantitative detection of afatinib, erlotinib, gefitinib, icotinib, osimertinib and their metabolites in plasma samples of patients with non-small cell lung cancer using liquid chromatography-tandem mass spectrometry. Clin Chim Acta. 2022;527:1-10. doi:10.1016/j.cca.2021.12.015. View Source
- [3] Ling J, et al. Liquid chromatography-tandem mass spectrometric assay for therapeutic drug monitoring of the B-Raf inhibitor encorafenib, the EGFR inhibitors afatinib, erlotinib and gefitinib and the O-desmethyl metabolites of erlotinib and gefitinib in human plasma. J Chromatogr B. 2016;1033-1034:390-398. View Source
